molecular formula C21H20BrN3O3S B3484152 N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

Cat. No.: B3484152
M. Wt: 474.4 g/mol
InChI Key: TYTVTERYHVBMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as Compound 1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. The compound has been extensively studied in scientific research due to its unique structure and mechanism of action.

Mechanism of Action

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 1 works by inhibiting a specific enzyme called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and is involved in various cellular processes, including cell proliferation and inflammation. Inhibition of BRD4 by this compound 1 leads to the downregulation of genes involved in these processes, resulting in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to have potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo studies. The compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 1 in lab experiments is its specificity for BRD4. This allows for the selective inhibition of BRD4 without affecting other cellular processes. However, one limitation of using this compound 1 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 1. One direction is to further explore its potential use in the treatment of cancer and inflammation. Another direction is to develop more potent and selective inhibitors of BRD4 based on the structure of this compound 1. Additionally, the use of this compound 1 in combination with other therapies could be explored to enhance its effectiveness in the treatment of disease.

Scientific Research Applications

N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 1 has been extensively studied in scientific research for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. The compound has been studied in vitro and in vivo, and has shown potent activity against cancer cell lines and animal models of disease.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3S/c22-19-10-8-17(9-11-19)15-25(29(27,28)20-6-2-1-3-7-20)16-21(26)24-14-18-5-4-12-23-13-18/h1-13H,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTVTERYHVBMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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